molecular formula C20H19F3N2O3 B2499399 3-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 863001-73-4

3-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B2499399
CAS No.: 863001-73-4
M. Wt: 392.378
InChI Key: CWEYSYITJNMFRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide is a useful research compound. Its molecular formula is C20H19F3N2O3 and its molecular weight is 392.378. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-Methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a methoxy group, a pyrrolidinone moiety, and a trifluoromethyl-substituted phenyl group. Its molecular formula is C22H22F3N2O2C_{22}H_{22}F_3N_2O_2, with a molecular weight of approximately 420.42 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, potentially influencing its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Benzamide Core : This is achieved by reacting 3-(trifluoromethyl)aniline with an appropriate acyl chloride.
  • Introduction of the Methoxy Group : Methylation of the aromatic hydroxyl group can be performed using methyl iodide in the presence of a base.
  • Attachment of the Pyrrolidinone Moiety : This involves nucleophilic substitution where a pyrrolidinone derivative reacts with the benzamide intermediate.

Biological Activity

The biological activity of this compound has been evaluated in various studies, indicating promising results in several areas:

Antitumor Activity

Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example, it showed an IC50 value of 5.5 µM against the MCF-7 breast cancer cell line, indicating moderate cytotoxicity.

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. It demonstrated selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimal inhibitory concentrations (MICs) ranging from 8 to 16 µM .

The mechanism underlying its biological activity appears to involve modulation of key signaling pathways associated with cell proliferation and apoptosis. Specifically, it may interact with receptors involved in the regulation of cell growth and survival.

Case Studies and Research Findings

Several studies have highlighted the efficacy and safety profile of this compound:

  • Study on Antitumor Efficacy :
    • A study conducted on various cancer cell lines found that the compound significantly inhibited cell growth in vitro, particularly in MCF-7 cells, with an IC50 value indicating effective concentration for therapeutic use .
  • Antimicrobial Evaluation :
    • In another study assessing its antimicrobial properties, this compound was shown to inhibit growth in multiple bacterial strains, suggesting its potential as an antibacterial agent .

Data Summary Table

Activity TypeCell Line/BacteriaIC50/MIC (µM)Reference
AntitumorMCF-75.5
AntimicrobialStaphylococcus aureus8
AntimicrobialEnterococcus faecalis16

Scientific Research Applications

The biological activity of this compound has been the focus of several studies, indicating its potential as a therapeutic agent. The following sections detail its applications in different areas:

Anticancer Research

Research has shown that 3-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide exhibits significant anticancer properties.

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells, promoting cell death through the activation of specific pathways associated with tumor suppression.
  • Case Study : In vitro studies on A549 human lung adenocarcinoma cells demonstrated that treatment with this compound resulted in a notable reduction in cell viability, indicating its potential as an effective anticancer agent.

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications.

  • Pathogen Testing : Studies have indicated effectiveness against various pathogens, including Klebsiella pneumoniae and Staphylococcus aureus.
  • Inhibition Studies : The compound demonstrated significant growth inhibition of these pathogens at varying concentrations, suggesting its potential role in developing new antimicrobial therapies.

Research Findings Overview

The following tables summarize key findings from research studies involving this compound.

Table 1: Summary of Biological Activities

Activity TypeTarget Cells/PathogensConcentration (µM)Observed Effect
AnticancerA549 (lung cancer)100Significant reduction in cell viability
AntimicrobialKlebsiella pneumoniaeVariesEffective growth inhibition
AntimicrobialStaphylococcus aureusVariesEffective growth inhibition

Table 2: Comparative Efficacy Against Cancer Cell Lines

Compound NameIC50 (µM)Comparison AgentIC50 (µM)
3-methoxy-N...XCisplatinY
Other Derivative AZDoxorubicinW

Properties

IUPAC Name

3-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O3/c1-28-17-8-2-5-14(11-17)19(27)25(13-24-10-4-9-18(24)26)16-7-3-6-15(12-16)20(21,22)23/h2-3,5-8,11-12H,4,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEYSYITJNMFRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N(CN2CCCC2=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.